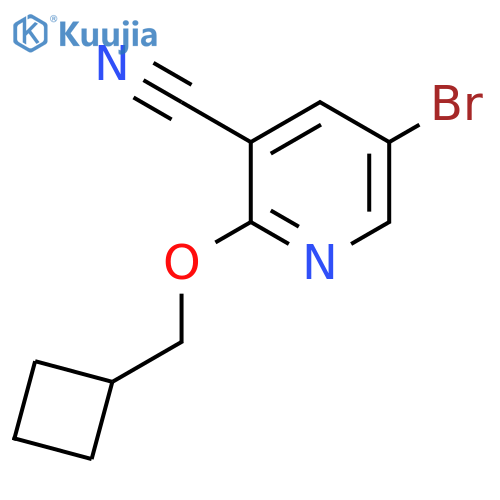Cas no 1356073-60-3 (5-Bromo-2-(cyclobutylmethoxy)pyridine-3-carbonitrile)

5-Bromo-2-(cyclobutylmethoxy)pyridine-3-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 5-bromo-2-(cyclobutylmethoxy)pyridine-3-carbonitrile
- 5-Bromo-2-(cyclobutylmethoxy)pyridine-3-carbonitrile
-
- MDL: MFCD21604881
- インチ: 1S/C11H11BrN2O/c12-10-4-9(5-13)11(14-6-10)15-7-8-2-1-3-8/h4,6,8H,1-3,7H2
- InChIKey: YMZNUQSROJBUMA-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(C(C#N)=C1)OCC1CCC1
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 259
- XLogP3: 2.9
- トポロジー分子極性表面積: 45.9
5-Bromo-2-(cyclobutylmethoxy)pyridine-3-carbonitrile Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 210934-2.500g |
5-Bromo-2-(cyclobutylmethoxy)pyridine-3-carbonitrile, 95% |
1356073-60-3 | 95% | 2.500g |
$1816.00 | 2023-09-07 |
5-Bromo-2-(cyclobutylmethoxy)pyridine-3-carbonitrile 関連文献
-
Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
-
Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
5-Bromo-2-(cyclobutylmethoxy)pyridine-3-carbonitrileに関する追加情報
Introduction to 5-Bromo-2-(cyclobutylmethoxy)pyridine-3-carbonitrile (CAS No. 1356073-60-3)
5-Bromo-2-(cyclobutylmethoxy)pyridine-3-carbonitrile is a significant compound in the field of pharmaceutical and chemical research, characterized by its unique structural and functional properties. This compound, identified by the CAS number 1356073-60-3, has garnered attention due to its potential applications in the development of novel therapeutic agents and agrochemicals. The presence of both bromine and nitrile functional groups, combined with a cyclobutylmethoxy substituent, makes this molecule a versatile intermediate for synthetic chemists.
The structural motif of 5-Bromo-2-(cyclobutylmethoxy)pyridine-3-carbonitrile encompasses a pyridine core, which is a common scaffold in many bioactive molecules. The pyridine ring is electron-deficient, making it a suitable site for various chemical modifications. The bromine atom at the 5-position provides a reactive handle for further functionalization, while the nitrile group at the 3-position introduces polarity and potential hydrogen bonding capabilities. Additionally, the cyclobutylmethoxy group adds steric bulk and electronic effects that can influence the compound's reactivity and biological activity.
In recent years, there has been a surge in research focused on developing new heterocyclic compounds with potential pharmaceutical applications. Pyridine derivatives have been extensively studied due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Among these derivatives, compounds containing bromine and nitrile groups have shown particular promise in medicinal chemistry. The bromine atom can be readily displaced by various nucleophiles, allowing for the construction of more complex molecular architectures.
The cyclobutylmethoxy substituent in 5-Bromo-2-(cyclobutylmethoxy)pyridine-3-carbonitrile contributes to the compound's overall steric environment, which can be crucial for its interaction with biological targets. Cycloalkyl groups are known to enhance binding affinity by improving hydrophobic interactions and reducing conformational flexibility. This feature makes such compounds valuable candidates for drug discovery efforts aimed at developing more potent and selective therapeutic agents.
Recent advancements in synthetic methodologies have enabled the efficient preparation of complex pyridine derivatives like 5-Bromo-2-(cyclobutylmethoxy)pyridine-3-carbonitrile. Modern techniques such as transition metal-catalyzed cross-coupling reactions have streamlined the introduction of various functional groups onto the pyridine core. These methods not only improve yield but also allow for greater control over regioselectivity, which is essential for producing compounds with desired biological properties.
The nitrile group in this compound is particularly noteworthy for its dual functionality. On one hand, it can serve as a precursor for other pharmacologically relevant groups such as carboxylic acids or amides through hydrolysis. On the other hand, it can participate in metal-catalyzed transformations that introduce additional complexity into the molecular structure. This versatility makes 5-Bromo-2-(cyclobutylmethoxy)pyridine-3-carbonitrile a valuable building block for medicinal chemists seeking to develop novel scaffolds.
Current research trends indicate that pyridine derivatives continue to be a fertile ground for innovation in drug discovery. The combination of computational modeling and high-throughput screening has accelerated the identification of promising lead compounds. Compounds like 5-Bromo-2-(cyclobutylmethoxy)pyridine-3-carbonitrile are being explored for their potential in treating various diseases, including neurological disorders and cancer. The unique structural features of this molecule make it an attractive candidate for further investigation.
The synthesis of 5-Bromo-2-(cyclobutylmethoxy)pyridine-3-carbonitrile involves several key steps that highlight modern synthetic strategies. Initially, a brominated pyridine intermediate is prepared through electrophilic aromatic substitution reactions. This intermediate is then functionalized with a cyclobutylmethoxy group via nucleophilic substitution or metal-catalyzed coupling reactions. Finally, introduction of the nitrile group is achieved through cyanation reactions, which can be performed under various conditions depending on substrate reactivity.
The chemical reactivity of this compound also opens up possibilities for derivatization into more complex structures. For instance, the bromine atom can be replaced with other functional groups such as fluorines or chlorines to modulate electronic properties or improve metabolic stability. Additionally, the nitrile group can be reduced to an amide or carboxylic acid under appropriate conditions, expanding the range of possible derivatives.
In conclusion, 5-Bromo-2-(cyclobutylmethoxy)pyridine-3-carbonitrile (CAS No. 1356073-60-3) represents an exciting opportunity for researchers in pharmaceutical chemistry. Its unique structural features and synthetic accessibility make it a valuable intermediate for developing novel bioactive molecules. As our understanding of medicinal chemistry continues to evolve, compounds like this are likely to play an increasingly important role in addressing unmet medical needs.
1356073-60-3 (5-Bromo-2-(cyclobutylmethoxy)pyridine-3-carbonitrile) Related Products
- 341968-15-8(7-Chloro-5-[(2-methylphenyl)methyl]-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one)
- 948594-95-4((1R,4R,8R)-5-Benzyl-2-isobutyl-8-methoxy-1,8-dimethyl-2-bicyclo2.2.2octa-2,5-diene)
- 603945-27-3(ethyl 2-amino-3-(2-chloro-6-fluorophenyl)propanoate)
- 1448069-24-6(2-{4-[(5-chloropyridin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole)
- 130591-92-3(methyl (2R)-4-{(benzyloxy)carbonylamino}-2-hydroxybutanoate)
- 1352512-45-8(Methyl-{5-[1-(toluene-4-sulfonyl)-pyrrolidin-2-yl]-pyridin-2-yl}-amine)
- 2408963-81-3(3-Fluorobicyclo[3.1.0]hexan-2-amine hydrochloride)
- 1784233-98-2(3-Amino-6-fluorobenzofuran-2-carboxylic acid)
- 663941-75-1(2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine hydrochloride)
- 899966-59-7(N-1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-4-(propan-2-yloxy)benzamide)




